molecular formula C16H19NO3 B268438 3-sec-butoxy-N-(2-furylmethyl)benzamide

3-sec-butoxy-N-(2-furylmethyl)benzamide

Cat. No. B268438
M. Wt: 273.33 g/mol
InChI Key: OIOUBGWJVMJCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-sec-butoxy-N-(2-furylmethyl)benzamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. This compound was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

3-sec-butoxy-N-(2-furylmethyl)benzamide selectively inhibits COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain. Unlike traditional NSAIDs, which also inhibit COX-1, 3-sec-butoxy-N-(2-furylmethyl)benzamide has minimal effects on the production of prostaglandins that are involved in normal physiological processes.
Biochemical and Physiological Effects:
3-sec-butoxy-N-(2-furylmethyl)benzamide has been shown to reduce inflammation and pain in various animal models of disease, including arthritis, colitis, and cancer. Additionally, 3-sec-butoxy-N-(2-furylmethyl)benzamide has been shown to have neuroprotective effects in models of stroke and traumatic brain injury. However, the exact biochemical and physiological effects of 3-sec-butoxy-N-(2-furylmethyl)benzamide are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 3-sec-butoxy-N-(2-furylmethyl)benzamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. Additionally, 3-sec-butoxy-N-(2-furylmethyl)benzamide has minimal effects on the production of prostaglandins that are involved in normal physiological processes, which reduces the potential for unwanted side effects. However, one limitation of using 3-sec-butoxy-N-(2-furylmethyl)benzamide is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are several future directions for research involving 3-sec-butoxy-N-(2-furylmethyl)benzamide. One area of interest is the potential therapeutic applications of 3-sec-butoxy-N-(2-furylmethyl)benzamide in various diseases, such as cancer and neurodegenerative diseases. Additionally, researchers are studying the effects of 3-sec-butoxy-N-(2-furylmethyl)benzamide on other enzymes and signaling pathways that are involved in inflammation and pain. Finally, there is ongoing research into the development of new compounds that are similar to 3-sec-butoxy-N-(2-furylmethyl)benzamide but may have improved selectivity and efficacy.

Synthesis Methods

3-sec-butoxy-N-(2-furylmethyl)benzamide can be synthesized through a series of chemical reactions, starting with the reaction of 2-furylmethylamine with 3-bromoanisole. The resulting product is then reacted with tert-butyl bromoacetate to form the ester intermediate. The final step involves the hydrolysis of the ester to yield 3-sec-butoxy-N-(2-furylmethyl)benzamide.

Scientific Research Applications

3-sec-butoxy-N-(2-furylmethyl)benzamide is commonly used as a research tool to study the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 3-sec-butoxy-N-(2-furylmethyl)benzamide is a selective inhibitor of COX-2, which is involved in inflammation and pain. By inhibiting COX-2, 3-sec-butoxy-N-(2-furylmethyl)benzamide can reduce inflammation and pain in various animal models.

properties

Product Name

3-sec-butoxy-N-(2-furylmethyl)benzamide

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

3-butan-2-yloxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H19NO3/c1-3-12(2)20-14-7-4-6-13(10-14)16(18)17-11-15-8-5-9-19-15/h4-10,12H,3,11H2,1-2H3,(H,17,18)

InChI Key

OIOUBGWJVMJCKH-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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